molecular formula C8H15N3 B1355771 (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine CAS No. 936940-14-6

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Cat. No.: B1355771
CAS No.: 936940-14-6
M. Wt: 153.22 g/mol
InChI Key: YTTHMHICPSKVKX-UHFFFAOYSA-N
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Description

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its ethyl and dimethyl substitutions on the pyrazole ring, along with a methylamine group attached to the fourth carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, with ethyl hydrazine. This reaction is usually carried out under reflux conditions in the presence of a solvent like ethanol or methanol.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the pyrazole with an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

  • Amination: : Finally, the introduction of the methylamine group is achieved through a nucleophilic substitution reaction. The ethylated pyrazole is reacted with methylamine under controlled conditions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions, typically forming corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles. This is often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, conducted at room temperature or slightly elevated temperatures.

    Reduction: LiAlH₄, typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: NaH, KOtBu, reactions usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on their specific modifications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
  • (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propylamine
  • (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butylamine

Uniqueness

Compared to its analogs, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 181.28 g/mol

The presence of the pyrazole ring, along with an ethyl group and two methyl groups, contributes to its chemical reactivity and potential biological interactions. The amine group serves as a site for potential ligand formation in coordination chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression, suggesting anti-inflammatory and anticancer properties .
  • Receptor Modulation : It potentially interacts with various receptors, altering their activity and influencing cellular responses .
  • Chelation Properties : The nitrogen atoms in the pyrazole ring can act as chelating sites for metal ions, which may enhance its biological activity in certain contexts .

Antipromastigote Activity

Recent studies have highlighted the compound's antipromastigote activity against certain pathogens, indicating its potential application in treating parasitic infections. This suggests that this compound could be developed into a therapeutic agent against diseases caused by such parasites .

Antitumor Effects

In vitro studies using the MDA-MB-231 triple-negative breast cancer cell line demonstrated that the compound significantly reduced cell viability by approximately 55% after three days at a concentration of 10 μM . Furthermore, in vivo studies involving xenograft models showed promising results in tumor size reduction when treated with this compound.

Study 1: Antitumor Activity

A systematic study evaluated the antitumor effects of derivatives related to this compound. The results indicated that compounds with similar structural motifs showed enhanced affinity for their targets, leading to significant reductions in tumor growth in animal models .

Study 2: Antiparasitic Activity

Another investigation focused on the antipromastigote activity of this compound against Leishmania species. The findings suggested a concentration-dependent effect on parasite viability, warranting further exploration into its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
1-MethylpyrazoleMethyl group at position 1Used as a ligand in coordination chemistry
3,5-DimethylpyrazoleTwo methyl groups at positions 3 and 5Known for its role as a catalyst in organic reactions
4-AminoantipyrineAmino group at position 4Exhibits analgesic properties; used in clinical diagnostics

The unique combination of an ethyl group and a methylamine moiety on the pyrazole ring enhances the biological activity of this compound compared to these similar compounds.

Properties

IUPAC Name

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTHMHICPSKVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585889
Record name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-14-6
Record name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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